molecular formula C15H13FO3 B6401540 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1261925-18-1

5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6401540
CAS RN: 1261925-18-1
M. Wt: 260.26 g/mol
InChI Key: OUSRWNFHZNSAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95% (5F3MMB) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 246.2 g/mol and a melting point of 123 °C. The compound is also known as 5-fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid, 4-methoxy-3-methylphenyl-5-fluorobenzoic acid, and 4-Methoxy-3-methyl-5-fluorobenzoic acid. 5F3MMB is used in a wide range of research applications, including drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

5F3MMB has been used in a variety of scientific research applications. It has been used in the development of new drugs and in medicinal chemistry, as well as in biochemistry research. In drug discovery, 5F3MMB can be used to study the interaction of drug molecules with target proteins, as well as to identify novel drug candidates. In medicinal chemistry, 5F3MMB can be used to study the structure and activity of drug molecules. In biochemistry research, 5F3MMB can be used to study the structure and function of proteins, as well as to identify novel biochemical pathways.

Mechanism of Action

5F3MMB acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 can lead to a reduction in inflammation and pain. 5F3MMB is thought to act as an inhibitor of COX-2 by binding to the enzyme and preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 5F3MMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5F3MMB can inhibit the production of prostaglandins, leading to a reduction in inflammation and pain. In vivo studies have also shown that 5F3MMB can reduce inflammation and pain in animal models. In addition, 5F3MMB has been shown to have antioxidant and anti-tumor properties.

Advantages and Limitations for Lab Experiments

5F3MMB is a useful compound for laboratory experiments due to its high purity (95%) and low cost. It is also easy to synthesize and can be synthesized in a short amount of time. However, there are some limitations to using 5F3MMB for laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, the compound is not very stable and can degrade over time.

Future Directions

The use of 5F3MMB in scientific research is an active area of research. There are a number of potential future directions for research using 5F3MMB, including:
1. Investigating the effects of 5F3MMB on other enzymes involved in inflammation and pain.
2. Developing new methods for synthesizing 5F3MMB with higher yields and purity.
3. Investigating the effects of 5F3MMB on other biochemical pathways.
4. Investigating the effects of 5F3MMB on cancer cells.
5. Developing new methods for delivering 5F3MMB to target tissues.
6. Investigating the effects of 5F3MMB on the immune system.
7. Investigating the effects of 5F3MMB on other physiological processes.
8. Investigating the potential of 5F3MMB as a therapeutic agent.
9. Investigating the effects of 5F3MMB on neurological disorders.
10. Investigating the effects of 5F3MMB on cardiovascular diseases.

Synthesis Methods

5F3MMB can be synthesized from 4-methoxybenzaldehyde and 4-methoxy-3-methylphenylacetic acid. 4-Methoxybenzaldehyde is reacted with 4-methoxy-3-methylphenylacetic acid in the presence of sodium hydroxide and a catalyst (such as p-toluenesulfonic acid) to form the desired product. The reaction is carried out at room temperature and the reaction is complete in 1-2 hours. The product is then purified by recrystallization and the yield is approximately 95%.

properties

IUPAC Name

3-fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-5-10(3-4-14(9)19-2)11-6-12(15(17)18)8-13(16)7-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRWNFHZNSAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689995
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-18-1
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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